3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate
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Overview
Description
3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of two 3,4-dimethoxybenzoyl groups attached to a central phenyl ring, which also bears a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid derivatives.
Reduction: 3,4-Dimethoxybenzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound
Scientific Research Applications
3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzoyl chloride
- 3,4-Dimethoxybenzoic acid
- Methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate
Uniqueness
3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate is unique due to its dual 3,4-dimethoxybenzoyl groups and the presence of a methyl group on the central phenyl ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C25H24O8 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[3-(3,4-dimethoxybenzoyl)oxy-5-methylphenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H24O8/c1-15-10-18(32-24(26)16-6-8-20(28-2)22(12-16)30-4)14-19(11-15)33-25(27)17-7-9-21(29-3)23(13-17)31-5/h6-14H,1-5H3 |
InChI Key |
CKHNYRUVCBSZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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